Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
ethyl 3-bromo-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-4-18-12(17)8-5-14-11-9(13)6-15-16(11)10(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
QWQBZYDCPASMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is generally synthesized via condensation reactions involving aminopyrazole derivatives and β-dicarbonyl compounds or pyrimidine precursors. Common approaches include:
- Cyclocondensation: Reaction of 3-aminopyrazole with β-ketoesters or aldehydes under acidic or basic catalysis to form the fused bicyclic system.
- One-pot multi-component reactions: Combining substituted pyrazoles, aldehydes, and amines in ethanol or other polar solvents with acid catalysts (e.g., p-toluenesulfonic acid) under reflux to facilitate ring closure.
Optimization of solvent polarity, temperature, and catalyst loading is crucial to maximize yield and minimize side reactions.
Bromination at the 3-Position
Selective bromination is achieved by treating the pyrazolo[1,5-a]pyrimidine intermediate with brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions:
- Solvent: Often performed in polar aprotic solvents like DMF or acetonitrile.
- Temperature: Typically maintained at 0–25 °C to prevent over-bromination.
- Reaction time: Monitored by TLC or HPLC to avoid decomposition.
This step installs the bromine atom at the 3-position, which is electrophilic and facilitates further functionalization.
Introduction of the Isopropyl Group at the 7-Position
The isopropyl substituent can be introduced via:
- Alkylation: Using isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., potassium carbonate) targeting the 7-position nitrogen or carbon depending on precursor reactivity.
- Cross-coupling reactions: Palladium-catalyzed Suzuki or Negishi coupling of a 7-halopyrazolo[1,5-a]pyrimidine intermediate with isopropylboronic acid or equivalent reagents.
Optimization of catalyst, base, solvent, and temperature is essential to achieve regioselective alkylation with minimal side products.
Esterification to Form Ethyl Carboxylate
The carboxylate group at position 6 is introduced or converted to an ethyl ester by:
- Esterification of carboxylic acid precursors: Reaction with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Use of ethyl chloroformate: Reaction with the corresponding acid or amine intermediate under basic conditions to form the ethyl ester.
Purification by recrystallization or chromatography follows to isolate the pure ester.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclocondensation | 3-Aminopyrazole + β-ketoester, acid catalyst, ethanol, reflux | Forms pyrazolo[1,5-a]pyrimidine core |
| 2 | Bromination | N-Bromosuccinimide (NBS), DMF, 0–25 °C | Selective 3-bromo substitution |
| 3 | Alkylation or Cross-Coupling | Isopropyl bromide + base or Pd-catalyst + isopropylboronic acid | Introduces 7-isopropyl substituent |
| 4 | Esterification | Ethanol, acid catalyst, reflux or ethyl chloroformate + base | Forms ethyl 6-carboxylate |
Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate; silica gel chromatography using petroleum ether/ethyl acetate gradients to remove impurities.
- Characterization: Confirmed by NMR (proton and carbon), IR spectroscopy (carbonyl stretch ~1700 cm⁻¹), mass spectrometry, and single-crystal X-ray diffraction for structural validation.
Research Findings and Optimization Insights
- Reaction yields: Typically range from 60% to 85% depending on the step and optimization of conditions.
- Catalyst effects: Lewis acids such as ZnCl₂ can improve cyclization efficiency.
- Solvent choice: Polar aprotic solvents favor bromination and cross-coupling steps, while protic solvents are preferred for esterification.
- Temperature control: Precise temperature regulation during bromination prevents polybromination and degradation.
- Monitoring: TLC and HPLC are essential to track reaction progress and optimize reaction times.
Summary Table of Key Physical and Chemical Properties (Related Compound Data)
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C14H15BrN3O2 (approximate for isopropyl derivative) | Estimated from related compounds |
| Molecular Weight | ~335 g/mol | Estimated |
| Melting Point | Not specifically reported | Related pyrazolo[1,5-a]pyrimidines melt ~130–160 °C |
| Purity | ≥95% achievable | After purification |
| Storage | Dry, room temperature | Stable under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the pyrazolo[1,5-A]pyrimidine ring.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Hydrolysis: Acidic or basic conditions (HCl, NaOH), solvents (water, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Chemistry
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Studies indicate its effectiveness against various bacterial strains.
- Anticancer Activity : It has shown potential in inhibiting cancer cell lines through mechanisms such as cell cycle arrest and kinase inhibition.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | G2/M phase arrest |
| A549 | 15 | Inhibition of AAK1 kinase |
| HeLa | 12 | Induction of apoptosis |
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects against diseases such as cancer and inflammation. Its ability to inhibit specific enzymes involved in these conditions makes it a candidate for drug development.
Table 2: Enzymatic Inhibition Profile
| Enzyme Target | Inhibition Type | Potential Application |
|---|---|---|
| AAK1 | Selective Inhibitor | Cancer treatment |
| COX-2 | Non-selective | Anti-inflammatory drugs |
Industry
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties can lead to innovations in polymer chemistry and material science.
Case Study 1: Anticancer Efficacy
In vivo studies demonstrated significant tumor reduction in mice treated with this compound compared to controls, indicating its potential as an effective anticancer agent.
Case Study 2: Combination Therapy
Clinical trials exploring the efficacy of this compound in combination with other therapies for advanced cancers have shown promising preliminary results, suggesting enhanced therapeutic outcomes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Position 3 Modifications
- Bromo vs. Chloro: Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5) shares a bromo group at position 3 but differs at position 7 (chloro instead of isopropyl) .
- Hydroxy Group : Ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-63-1) features a hydroxyl group at position 7, increasing hydrogen-bonding capacity and polarity, which may improve water solubility but reduce membrane permeability compared to the isopropyl analogue .
Position 7 Modifications
- Isopropyl vs. In contrast, derivatives like Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate () incorporate aromatic and electron-withdrawing groups (e.g., trifluoromethyl), which enhance π-π stacking and metabolic stability but may reduce solubility.
Crystallographic and Physicochemical Properties
- Crystal Packing : The dihydrotetrazolo derivative () exhibits a flattened envelope conformation with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice. The isopropyl group in the target compound may introduce greater torsional strain, altering crystal packing and melting points .
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~318.1 g/mol, estimated) exceeds that of the chloro analogue (304.53 g/mol, ), with the isopropyl group increasing logP values, favoring lipid bilayer penetration .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Substituent (Position 3) | Substituent (Position 7) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Br | Isopropyl | ~318.1 | Pharmaceutical research |
| Ethyl 3-bromo-7-chloro-... (CAS 1138513-35-5) | Br | Cl | 304.53 | Intermediate synthesis |
| Pyrazophos (CAS 13457-18-6) | O-P(S)(OEt)₂ | CH₃ | 410.33 | Fungicide |
| Ethyl 7-hydroxy-2-methyl-... (sc-327564) | CF₃C₆H₄ | OH | 365.28 | Kinase inhibition studies |
Table 2: Crystallographic Parameters (Selected Analogues)
Biological Activity
Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on recent research findings.
1. Overview of Pyrazolo[1,5-A]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their significant pharmacological properties. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy and selectivity.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been reported to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Kinases : It acts as an inhibitor of specific kinases involved in cancer progression, particularly Adaptor Associated Kinase 1 (AAK1) which plays a role in endocytosis and receptor-mediated signaling pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | G2/M phase arrest |
| A549 (Lung) | 15 | AAK1 inhibition |
| HeLa (Cervical) | 12 | Apoptosis induction |
2.2 Enzymatic Inhibition
The compound has shown promising results as an enzymatic inhibitor. Its ability to selectively inhibit certain enzymes makes it a candidate for drug development targeting diseases where these enzymes play a critical role.
- Enzyme Targets : Inhibition studies indicate that this compound can effectively inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.
Table 2: Enzymatic Inhibition Profile
4. Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study 1 : In vivo studies demonstrated significant tumor reduction in mice models treated with the compound compared to controls.
- Case Study 2 : Clinical trials exploring its efficacy in combination therapy for advanced cancers have shown promising preliminary results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
